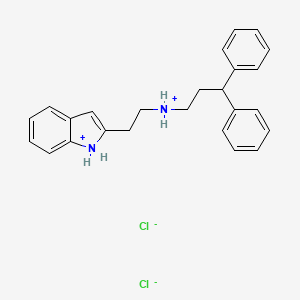

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is a synthetic compound with a molecular formula of C25H26N2.2ClH and a molecular weight of 427.45 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol can yield tricyclic indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Alkylation and Amidation Reactions

The primary and secondary amine groups in the compound participate in alkylation and amidation. For example:

-

Reaction with acyl chlorides : The amino group undergoes nucleophilic acylation. In studies of structurally similar compounds (e.g., 3,3-diphenylpropylamine derivatives), reactions with acyl chlorides like 3,3-dimethylacryloyl chloride yield β-lactam derivatives under Staudinger conditions .

-

Coupling with carboxylic acids : Using coupling agents like HATU or DCC, the amine forms amide bonds. For instance, N-alkyl-3-hydroxypropanamides were synthesized via azide or HOSu-DCC coupling methods, achieving yields of 70–92% .

Key Data :

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Acylation | Acyl chloride, Et₃N, DCM, RT | 65–85% | |

| Amide Coupling | HATU/DIEA, acetonitrile, 12 h | 70–92% |

Indole Ring Functionalization

The indole moiety undergoes electrophilic substitution:

-

C-3 position reactivity : The ethylamino side chain at C-3 directs electrophiles to other positions. In analogous indole derivatives (e.g., 2-(7-isopropyl-1H-indol-3-yl)-ethanol ), reactions with dihydrofuran under acidic conditions form fused pyranoindoles .

-

Palladium-catalyzed cross-coupling : Pd-mediated reactions (e.g., with aryl halides) modify the indole ring. For example, 3-substituted indoles were synthesized via Pd/ t BuONO-catalyzed cycloisomerization .

Example Reaction :

textIndole + o-allylaniline → Pd-catalyzed → 2,3-disubstituted indole (Yield: 72–89%)[8]

Acid-Base Characteristics

As a dihydrochloride salt, the compound exhibits distinct solubility and reactivity:

-

Neutralization : In basic conditions (e.g., NaOH), the hydrochloride counterions are removed, liberating the free base. This is critical for reactions requiring nucleophilic amines (e.g., alkylation) .

-

Solubility : Insoluble in water but soluble in polar aprotic solvents (e.g., DMF, acetonitrile) .

Reductive Amination and Alkylation

The secondary amine in the diphenylpropyl chain undergoes reductive alkylation:

-

With aldehydes/ketones : In the presence of NaBH₃CN or LiAlH₄, the amine forms tertiary amines. For example, N-methyl-N-(3,3-diphenylpropyl)amine derivatives were synthesized via reductive amination of ketones .

Conditions :

Deprotection and Functional Group Interconversion

-

Silyl ether deprotection : If synthetic intermediates include protecting groups (e.g., TBS), TBAF in THF cleaves silyl ethers to yield free alcohols or amines .

-

Nitro reduction : The compound’s aromatic nitro groups (if present) are reduced to amines using Zn/AcOH or H₂/Pd-C .

Comparative Reactivity Table

Mechanistic Insights

-

Amide bond formation : Proceeds via activation of carboxylic acids to reactive intermediates (e.g., acyl azides or NHS esters), followed by nucleophilic attack by the amine .

-

Electrophilic substitution : The indole’s C-3 position is less reactive due to steric hindrance from the ethylamino group, favoring substitutions at C-2 or C-5 .

Stability and Byproduct Formation

Scientific Research Applications

Neurological Disorders

Research has indicated that 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride exhibits potential as a therapeutic agent for neurological conditions due to its interaction with neurotransmitter systems.

- Mechanism of Action : The compound acts on serotonin receptors and may influence dopaminergic pathways, making it a candidate for treating disorders such as depression and anxiety.

Case Study: Serotonin Receptor Modulation

A study published in Neuropharmacology explored the effects of similar indole derivatives on serotonin receptor activity. The findings suggested that modifications in the indole structure can enhance receptor affinity, potentially leading to improved therapeutic outcomes in mood disorders .

Cancer Treatment

The compound has shown promise as an anticancer agent through its ability to induce apoptosis in cancer cells.

- Antiproliferative Activity : In vitro studies have reported significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells.

Data Table: Anticancer Activity

Potential for Drug Development

The structural characteristics of this compound make it suitable for further drug development.

- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the chemical structure to enhance bioavailability and reduce toxicity while maintaining efficacy.

Case Study: Structure Modification

A recent publication detailed the synthesis of analogs based on this compound, demonstrating that specific modifications could lead to compounds with enhanced anticancer properties while minimizing side effects.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in clinical settings.

Toxicity Assessment

Toxicological evaluations have indicated that while the compound shows therapeutic promise, it also exhibits dose-dependent toxicity in certain models. Comprehensive studies are necessary to establish safe dosage ranges.

Data Table: Toxicity Profile

Mechanism of Action

The mechanism of action of 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-2-carboxylic acid: Known for its antimicrobial properties.

Indole-3-carbinol: Studied for its anticancer effects.

Uniqueness

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple receptors and influence various biological pathways makes it a valuable compound for scientific research and pharmaceutical development .

Biological Activity

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is a compound characterized by its unique structural features that suggest significant biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₅H₃₃Cl₂N₂, with a molecular weight of approximately 448.45 g/mol. The compound exists in a salt form due to the presence of two hydrochloride groups, which enhances its solubility in aqueous environments, making it suitable for biological assays and therapeutic applications .

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known neurotransmitters suggests potential roles in modulating mood and behavior .

Key Mechanisms:

- Receptor Modulation: The compound may exhibit high affinity for serotonin (5-HT) receptors and dopamine receptors, influencing neurotransmission.

- Nucleophilic Reactions: The amino group allows for nucleophilic substitution reactions, which could lead to the formation of active metabolites or derivatives with enhanced biological activities .

Biological Activities

The biological activities associated with this compound can be categorized as follows:

- Neurotransmission: Potential modulation of serotonin and dopamine pathways.

- Antidepressant Effects: Similar compounds have shown efficacy in treating mood disorders by inhibiting serotonin reuptake .

- Antipsychotic Properties: Structural analogs are known for their antipsychotic effects, suggesting potential therapeutic applications in schizophrenia and related disorders .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Indole backbone; hydroxyl group | Neurotransmitter; mood regulation |

| Risperidone | Indole-like structure; piperidine ring | Antipsychotic; serotonin/dopamine antagonist |

| Trazodone | Indole structure; ethylamine side chain | Antidepressant; serotonin reuptake inhibitor |

| Lercanidipine | Dihydropyridine structure; calcium channel blocker | Antihypertensive; vasodilator |

The unique amino substitution on the indole core may confer distinct pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of indole derivatives, including this compound. A review encompassing over 100 articles noted the promising nature of indole compounds in drug discovery due to their ability to bind multiple receptors with high affinity .

One notable study demonstrated that derivatives of indole compounds exhibit significant anti-inflammatory and analgesic properties, indicating potential applications in pain management and inflammatory conditions .

Q & A

Q. Basic: What are the recommended analytical methods for characterizing the purity of 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride in synthetic samples?

Methodological Answer:

High-performance liquid chromatography (HPLC) is the primary method for purity analysis. Use a reversed-phase C18 column with a mobile phase comprising ammonium acetate buffer (pH 2.5, adjusted with phosphoric acid) and a gradient of acetonitrile/methanol (70:30 v/v). Monitor UV absorbance at 254 nm for indole derivatives. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) should precede sample runs. For quantification, prepare calibration curves using reference standards, and validate precision (RSD <2%) and accuracy (recovery 98–102%) .

Q. Basic: How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

Store the compound in airtight, light-resistant containers at –20°C under desiccant (e.g., silica gel). Prior to use, equilibrate to room temperature in a dry environment to prevent hygroscopic degradation. During handling, wear nitrile gloves, protective eyewear, and lab coats. Avoid skin contact by using fume hoods for weighing and dispensing. Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Q. Advanced: What experimental strategies are effective in resolving contradictory data regarding the receptor binding affinity of this compound across different assay systems?

Methodological Answer:

Contradictions often arise from assay-specific variables (e.g., membrane permeability, buffer ionic strength). Use orthogonal assays:

- Radioligand binding assays (e.g., competition with [³H]-labeled ligands) to measure direct receptor interactions.

- Functional assays (e.g., cAMP accumulation or calcium flux) to assess downstream signaling.

Normalize data to internal controls (e.g., reference agonists/antagonists) and validate with statistical tools like Bland-Altman plots to identify systematic biases. Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO-K1) to isolate cell-type-specific effects .

Q. Advanced: How can researchers design ecotoxicological studies to assess the environmental impact of this compound?

Methodological Answer:

Adopt a tiered framework:

Laboratory phase: Determine physicochemical properties (logP, hydrolysis half-life) and acute toxicity (LC50/EC50) using Daphnia magna or Aliivibrio fischeri .

Microcosm/mesocosm studies: Evaluate biodegradation in simulated freshwater/sediment systems under varying pH and temperature.

Field monitoring: Deploy passive samplers in wastewater effluents to measure bioaccumulation potential.

Use ANOVA with post-hoc Tukey tests to analyze dose-response relationships and time-dependent effects .

Q. Basic: What synthetic routes are documented for the preparation of this compound, and what are their critical optimization parameters?

Methodological Answer:

The most common route involves:

Indole alkylation: React indole with 1,2-dibromoethane in DMF/K₂CO₃ (60°C, 12 hr) to form 2-(2-bromoethyl)indole.

Amination: Substitute bromide with 3,3-diphenylpropylamine in acetonitrile (reflux, 24 hr).

Salt formation: Treat with HCl gas in anhydrous ether to yield the dihydrochloride.

Critical parameters include pH control during amination (pH 8–9) and stoichiometric excess of HCl (2.2 eq) to ensure complete salt formation .

Q. Advanced: What methodologies are recommended for identifying and quantifying trace impurities (>0.05%) in batches of this compound?

Methodological Answer:

For impurity profiling:

- LC-MS/MS: Use electrospray ionization (ESI+) in full-scan mode (m/z 100–800) with a HILIC column to separate polar impurities.

- Forced degradation studies: Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to generate degradation products.

Quantify impurities via peak area normalization against the main compound, ensuring mass balance ≥98%. Validate limits of detection (LOD <0.01%) using signal-to-noise ratios (S/N >10) .

Properties

CAS No. |

62469-20-9 |

|---|---|

Molecular Formula |

C25H28Cl2N2 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

3,3-diphenylpropyl-[2-(1H-indol-1-ium-2-yl)ethyl]azanium;dichloride |

InChI |

InChI=1S/C25H26N2.2ClH/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)16-18-26-17-15-23-19-22-13-7-8-14-25(22)27-23;;/h1-14,19,24,26-27H,15-18H2;2*1H |

InChI Key |

FMGBEYWLPYPQHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC[NH2+]CCC2=CC3=CC=CC=C3[NH2+]2)C4=CC=CC=C4.[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.